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Compound of Interest

Compound Name:
1-(Benzo[d][1,3]dioxol-5-

yl)cyclopropanecarboxylic acid

CAS No.: 862574-89-8

Cat. No.: B1286395

Get Quote

Common Name: 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic Acid Target

Application: Critical Intermediate for CFTR Modulators (e.g., Lumacaftor/VX-809)[1][2]

Executive Summary: The "Left-Wing" Scaffold
CAS 862574-88-7 is not merely a generic building block; it is the pharmacophore-defining "left-

wing" scaffold of the cystic fibrosis drug Lumacaftor (VX-809).[1][2] Its structural integrity is

paramount because it imparts two critical properties to the final drug: metabolic stability (via the

difluorobenzodioxole moiety) and conformational rigidity (via the cyclopropane ring).[1][2]

This guide provides a rigorous framework for confirming the identity of CAS 862574-88-7,

distinguishing it from non-fluorinated or acyclic analogs, and benchmarking its physicochemical

performance.[1][2]

Structural Identity & Confirmation Logic
To validate CAS 862574-88-7, researchers must confirm three distinct structural domains: the

carboxylic acid tail, the cyclopropane linker, and the difluorinated core.[1][2]
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A. The Analytical Signature
The following data points constitute the "Gold Standard" for identification. Any deviation

indicates an impurity or regioisomer.[1][2]

Analytical Method Key Signal / Parameter Structural Inference

1H NMR (DMSO-d6) δ 1.17 & 1.46 (m, 2H each)

Cyclopropane Ring: Distinctive

high-field multiplets confirm the

strained ring structure,

distinguishing it from acyclic

analogs.[1][2]

1H NMR (DMSO-d6) δ 12.40 (s, 1H)

Carboxylic Acid: Broad singlet

confirms the free acid

functionality (critical for

subsequent amide coupling).

[1][2]

1H NMR (DMSO-d6) δ 7.17 - 7.40 (ABX Pattern)

Aromatic Core: The 1,3,4-

substitution pattern of the

benzene ring.[1][2]

19F NMR δ -50 to -60 ppm (s)

Difluoromethylene: A strong

singlet confirms the CF2

group, ruling out the non-

fluorinated parent.[1][2]

Mass Spectrometry m/z 241.0 [M-H]⁻

Molecular Weight: Negative

ionization mode is preferred for

carboxylic acids.[1][2]

B. Structural Logic Visualization
The following diagram illustrates the causality between the molecular structure and the

analytical signals.
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Caption: Mapping structural domains to specific analytical validation signals.

Performance Comparison: Why This Scaffold?
In drug design, CAS 862574-88-7 is chosen over simpler alternatives due to specific Structure-

Activity Relationship (SAR) advantages.[1][2]

Comparative Benchmarking Table
We compare CAS 862574-88-7 against its Non-Fluorinated Analog (1-(1,3-benzodioxol-5-

yl)cyclopropanecarboxylic acid) and its Acyclic Analog (2-(2,2-difluorobenzo[d][1,3]dioxol-5-

yl)acetic acid).[1][2]
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Feature
CAS 862574-88-7

(Target)

Alternative A: Non-
Fluorinated Analog

Alternative B:
Acyclic Analog

Metabolic Stability High Low High

Mechanism

Fluorine blocks P450

oxidation at the

dioxole ring.[1][2]

Dioxole ring is a

"metabolic soft spot,"

easily opened by

P450s.[1][2]

Fluorine protects ring,

but linker is flexible.[1]

[2]

Conformational

Rigidity
High (Locked) High (Locked) Low (Flexible)

Impact

Cyclopropane locks

the vector of the side

chain, improving

binding affinity.[1][2]

Similar rigidity, but

poor stability.[1][2]

Rotatable bonds leads

to entropy penalty

upon binding.[1][2]

Lipophilicity (LogP) ~2.12 ~1.5 ~1.8

Impact

Optimized for

membrane

permeability in lung

tissue.[1][2]

Lower permeability.[1]

[2]

Moderate

permeability.[1][2]

Expert Insight: The "Fluorine Effect"
The addition of the two fluorine atoms (converting the methylenedioxy group to a

difluoromethylenedioxy group) is a strategic modification.[1][2] In the non-fluorinated

alternative, the methylene hydrogens are susceptible to hydrogen atom abstraction by

Cytochrome P450 enzymes, leading to ring opening and rapid clearance.[1][2] CAS 862574-

88-7 blocks this metabolic route, significantly extending the half-life of the final drug.[1][2]

Experimental Protocols
These protocols are designed to be self-validating.[1][2] If the "System Suitability" criteria are

not met, the experiment must be repeated.

Protocol A: Structural Confirmation via 1H NMR
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Objective: Confirm purity >98% and absence of isomeric impurities.

Sample Prep: Dissolve 10 mg of CAS 862574-88-7 in 0.6 mL of DMSO-d6. (Note: CDCl3

may be used, but DMSO provides sharper resolution for the carboxylic acid proton).[1][2]

Acquisition:

Relaxation Delay (D1): ≥ 5 seconds (critical for accurate integration of the acid proton).[1]

[2]

Scans: 16.

Analysis:

Set the DMSO residual peak to 2.50 ppm.[1][2]

Integration Check: Normalize the aromatic proton at ~7.40 ppm to 1.00.

Validation: The cyclopropane region (1.10–1.50 ppm) must integrate to exactly 4.00 (±0.1).

[1][2]

QC Flag: If extra peaks appear at 6.0 ppm (methylenedioxy protons), the sample is

contaminated with the non-fluorinated analog.[1][2]

Protocol B: Purity Determination via HPLC
Objective: Quantify purity and detect the "Linear Acid" impurity.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1][2]

Mobile Phase:

A: 0.1% Formic Acid in Water.[1][2]

B: Acetonitrile.[1][2][3]

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 210 nm and 254 nm.
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System Suitability:

Retention time of CAS 862574-88-7: ~6.5 min.[1][2]

Tailing Factor: < 1.5.[1][2]

Workflow Visualization
The following flowchart guides the decision-making process for QC release.

Crude Sample
CAS 862574-88-7

Step 1: HPLC Purity
(Target > 98%)

Purity < 98%?

Step 2: 1H NMR
(Structure Check)

Missing F-Peaks?

No

Recrystallize
(Heptane/MTBE)

Yes

RELEASE LOT
(Valid Intermediate)

No

REJECT
(Wrong Structure)

Yes (Non-F analog)

Click to download full resolution via product page

Caption: Quality Control decision tree for validating CAS 862574-88-7 prior to synthesis.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.pharmaffiliates.com/en/862574-88-7-1-2-2-difluorobenzodioxol-5-yl-cyclopropanecarboxylic-acid-pa270023787.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB12489626.htm
https://www.pharmaffiliates.com/en/862574-88-7-1-2-2-difluorobenzodioxol-5-yl-cyclopropanecarboxylic-acid-pa270023787.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB12489626.htm
https://www.benchchem.com/product/b1286395/docs?utm_src=pdf-body-img#structural-confirmation-performance-benchmarking-of-cas-862574-88-7
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1286395?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
National Center for Biotechnology Information (2025).PubChem Compound Summary for

CID 44206103, 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid.[1][2]

Retrieved from [Link][1][2]

Hadida-Ruah, S., et al. (2007).Preparation of N-pyridinyl carboxamide derivatives as

modulators of ATP-binding cassette transporters.[1][2][4] Vertex Pharmaceuticals.[1][2][4]

WO/2007/056341.[1][2][4] (Primary source for synthesis and NMR data).[1][2][3] Retrieved

from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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